molecular formula C10H7BrFN B1380755 2-Bromo-6-fluoro-4-methylquinoline CAS No. 1367707-07-0

2-Bromo-6-fluoro-4-methylquinoline

Cat. No.: B1380755
CAS No.: 1367707-07-0
M. Wt: 240.07 g/mol
InChI Key: JDIZAKPOOZDHIT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .

Scientific Research Applications

Synthetic Methodologies

  • Knorr Synthesis Adaptation : A study on the preparation of related compounds, including 6-bromo-2-chloro-4-methylquinoline, utilized Knorr synthesis involving condensation and cyclization steps. This research contributed to a three-step preparation methodology with significant yield improvements (Wlodarczyk et al., 2011).

  • Metalation/Functionalization Sequences : Another study explored mono- and disubstituted derivatives of 2-bromo-3-fluoroquinolines, demonstrating their conversion into various carboxylic acids and highlighting the versatility in functional group introduction (Ondi, Volle, & Schlosser, 2005).

Pharmaceutical Intermediates

  • Synthesis of Antibiotic Precursors : A practical and scalable route for synthesizing halogenated quinoline building blocks, useful in antimicrobial drug discovery, was developed. This method is notable for its application in synthesizing key intermediates for antibiotic synthesis (Flagstad et al., 2014).

  • In Vitro Cytotoxicity for Cancer Research : Research focusing on the synthesis of 4-anilino-6-bromoquinazolines and their derivatives revealed potential applications in cancer research, showing significant cytotoxicity and selectivity against certain cancer cell lines (Mphahlele, Paumo, & Choong, 2017).

In Vitro Studies

  • Antibacterial and Antifungal Activities : A study on Schiff base ligands derived from bromoquinoline and their metal complexes showed promising antibacterial and antifungal activities. This highlights potential applications in the development of new antimicrobial agents (Siddappa & Mayana, 2014).

  • Antiangiogenic Effects in Cancer Treatment : Compounds including 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated for their antiangiogenic effects, showcasing their potential in cancer treatment by inhibiting neovessel growth and reducing levels of proangiogenic factors (Mabeta, Auer, & Mphahlele, 2009).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, immediate measures such as washing with copious amounts of water, removing to fresh air, and seeking medical attention are recommended .

Future Directions

While specific future directions for 2-Bromo-6-fluoro-4-methylquinoline are not mentioned in the available literature, similar compounds are being explored for their potential applications in various areas of biomedical research .

Properties

IUPAC Name

2-bromo-6-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZAKPOOZDHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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